(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: is a complex organic compound with a unique structure that combines a thiazolone ring with a tetrahydroisoquinoline moiety and a dimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)thiazolidin-4-one under specific conditions to form the desired product. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple-bonded compounds: Compounds with triple bonds, such as acetylene and cyanogen, have unique chemical properties and are used in various industrial applications.
Heparinoids: These compounds, similar to heparin, are found in marine organisms and have anticoagulant properties.
The uniqueness of (5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20N2O3S/c1-25-17-8-7-14(11-18(17)26-2)12-19-20(24)22-21(27-19)23-10-9-15-5-3-4-6-16(15)13-23/h3-8,11-12H,9-10,13H2,1-2H3/b19-12- |
InChI Key |
FGUCSSWHLIZSDL-UNOMPAQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3)OC |
Origin of Product |
United States |
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